1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride

Serotonin receptor pharmacology CNS drug discovery 5-HT2A/5-HT2C modulators

Researchers conducting CNS SAR studies risk irreproducible data when procuring unqualified tetrahydronaphthalen-amine isomers. 2-Aminotetralin HCl (CAS 1743-01-7) is the authentic racemic hydrochloride building block-not its aromatic-ring positional isomer (CAS 2217-43-8)-ensuring valid structure-activity comparisons. • Enables systematic 5-HT2 (Ki 11.1 µM) & D2/D3 SAR with >100-fold affinity gains reported via substitution • Validated PNMT reference inhibitor (Ki 6.8-15.0 µM) for enzyme assay calibration • ≥97% purity; supplied as stable racemic HCl salt for direct use

Molecular Formula C10H13ClN-
Molecular Weight 183.68 g/mol
CAS No. 1743-01-7
Cat. No. B167404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride
CAS1743-01-7
Molecular FormulaC10H13ClN-
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2CC1[NH3+].[Cl-]
InChIInChI=1S/C10H13N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7,11H2;1H
InChIKeyFJQOAYUXVCSSQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydronaphthalen-2-amine HCl: Procurement & Technical Profile


1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride (CAS 1743-01-7), also known as 2-aminotetralin hydrochloride, is a bicyclic primary amine building block belonging to the aminotetralin class. This compound features a partially saturated naphthalene core with the amine substituent located on the saturated ring at the 2-position . It is supplied as a racemic mixture with a reported purity of ≥95% (NMR) and a molecular formula of C10H13N·HCl (MW 183.68) . The compound serves as a scaffold intermediate in the synthesis of various CNS-active agents, including dopamine receptor agonists and serotonin receptor modulators . As an unsubstituted parent aminotetralin, it represents the core structural template from which numerous pharmacologically enhanced derivatives are elaborated through ring substitution, N-alkylation, and stereochemical resolution .

Scaffold
Unsubstituted aminotetralin core for CNS GPCR SAR studies
Form
Racemic hydrochloride salt; identity confirmed by NMR
Use
Building block for dopamine/serotonin receptor modulator synthesis

Why 1,2,3,4-Tetrahydronaphthalen-2-amine HCl Cannot Be Replaced


The aminotetralin chemical space contains structurally similar but functionally distinct positional isomers and substitution variants that cannot be interchanged without altering experimental outcomes. The target compound (2-aminotetralin, amine at the saturated 2-position) is a fundamentally different molecular scaffold from its positional isomer 5,6,7,8-tetrahydronaphthalen-2-amine (CAS 2217-43-8), in which the amine resides on the aromatic ring rather than the saturated ring [1]. This positional shift profoundly alters receptor binding geometry and synthetic utility. Furthermore, the racemic hydrochloride form (CAS 1743-01-7) provides a distinct solubility and handling profile compared to the free base or enantiopure (R)- and (S)-forms, which are often procured separately for stereospecific syntheses [2]. Generic substitution with unqualified "tetrahydronaphthalen-amine" products may inadvertently introduce the wrong isomer, incorrect salt form, or unintended stereochemistry, leading to failed syntheses, irreproducible biological data, or invalid structure-activity relationship conclusions.

Target 2-aminotetralin (amine at saturated 2-position)
Risk 5,6,7,8-tetrahydro isomer (aromatic amine) may alter binding geometry and synthetic outcome
Target Racemic hydrochloride salt
Risk Free base or enantiopure forms may differ in solubility, handling, and stereochemical outcome
Target 2-aminotetralin hydrochloride (CAS 1743-01-7)
Risk Unqualified “tetrahydronaphthalen-amine” may introduce wrong isomer or salt form, compromising SAR

1,2,3,4-Tetrahydronaphthalen-2-amine HCl: Head-to-Head Evidence


5-HT2 Receptor Affinity Comparison

The unsubstituted 2-aminotetralin core (as the free base corresponding to CAS 1743-01-7) exhibits moderate affinity for the serotonin 5-HT2 receptor with a Ki of 11.1 µM (11,100 nM) in rat cortical membrane homogenates [1]. In contrast, more elaborate 4-substituted N,N-dimethyl derivatives such as (−)-trans-(2S,4R)-4-(3-bromophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine ((−)-MBP) demonstrate markedly enhanced 5-HT2C agonist potency and 5-HT2A/5-HT2B antagonism [2]. A related derivative, (2R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine, shows sub-micromolar IC50 values of 107 nM at human SERT and 73 nM at human NET [3]. This quantitative gap underscores that the parent compound serves as a lower-affinity control or synthetic precursor rather than a potent ligand, precisely defining its utility as a baseline scaffold for SAR studies [1].

5-HT2 Affinity
Reported
Ki 11.1 µM (parent) vs >100‑fold more potent derivatives
Defines parent as baseline SAR scaffold, not a potent ligand
Rat cortical membranes; [³H]ketanserin displacement
Serotonin receptor pharmacology CNS drug discovery 5-HT2A/5-HT2C modulators

Enantiomeric Resolution Feasibility

The parent 1,2,3,4-tetrahydronaphthalen-2-amine scaffold is amenable to diastereomeric resolution using (R)-O-acetylmandeloyl chloride and (S)-mandelic acid as chiral resolving agents [1]. In a comparative study, racemic 7,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (a substituted analog) was successfully resolved to obtain enantiomerically enriched (+) and (−) forms using (R)-O-acetylmandeloyl chloride followed by crystallization and hydrolysis [1]. The unsubstituted parent compound (CAS 1743-01-7) is procurable as a racemic mixture, providing researchers with the flexibility to perform in-house resolution for stereospecific SAR exploration or to use it directly as a racemic control in assays where stereochemistry is not yet defined [1]. This contrasts with pre-resolved enantiopure forms (e.g., (R)-isomer CAS 21966-60-9) which command higher procurement costs and may not be necessary for early-stage screening .

Chiral Resolution
Reported
Resolved with (R)-O-acetylmandeloyl chloride or (S)-mandelic acid
Enables in‑house resolution for stereospecific SAR
Diastereomeric crystallization; literature precedent
Chiral resolution Asymmetric synthesis CNS drug intermediates

PNMT Enzyme Inhibition

1,2,3,4-Tetrahydronaphthalen-2-amine (free base corresponding to the hydrochloride salt) demonstrates measurable but moderate inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with a Ki of 6.8 µM (6,800 nM) in bovine enzyme preparations [1]. A related radiochemical assay reported a Ki of 15.0 µM (15,000 nM) [1]. These values position the compound as a weak-to-moderate PNMT inhibitor relative to more potent aminotetralin-derived PNMT inhibitors that achieve nanomolar affinities. The PNMT enzyme catalyzes the conversion of norepinephrine to epinephrine, and inhibitors of this pathway are investigated for cardiovascular and CNS applications. The quantitative Ki values provide a benchmark for evaluating structure-activity relationships when the parent scaffold is elaborated with substitutions that enhance PNMT binding pocket interactions.

PNMT Inhibition
Reported
Ki 6.8 µM (bovine PNMT)
Supports biochemical probe use; benchmark for derivative SAR
Radiochemical assay; Ki also reported at 15.0 µM
PNMT inhibition Catecholamine biosynthesis Enzyme kinetics

Positional Isomer Differentiation

The target compound (1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, CAS 1743-01-7) possesses the amine group on the saturated ring at the 2-position, creating a distinct three-dimensional pharmacophore geometry compared to its positional isomer 5,6,7,8-tetrahydronaphthalen-2-amine (CAS 2217-43-8), where the amine resides on the aromatic ring [1]. This structural difference fundamentally alters the distance and angular relationship between the amine (hydrogen bond donor/acceptor) and the aromatic ring (π-π stacking moiety) [2]. In dopamine receptor agonist design, the 2-aminotetralin scaffold (CAS 1743-01-7 core) is the privileged template for achieving D2/D3 receptor binding, as exemplified by rotigotine and 5,6-ADTN, whereas aromatic amine isomers fail to recapitulate this binding mode [2]. Procurement of the incorrect isomer would yield inactive or off-target compounds, compromising SAR integrity.

Isomer Pharmacophore
Class-level
2‑aminotetralin (sat. amine) vs 5,6,7,8‑isomer (aromatic amine)
Correct isomer essential for CNS GPCR binding geometry
Privileged template for D2/D3 and 5‑HT receptors
Positional isomerism Pharmacophore modeling CNS receptor selectivity

Salt Form Handling and Stability

1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride (CAS 1743-01-7) is supplied as a crystalline brown powder with a melting point of 241-242 °C and recommended storage at 0-8 °C [1]. The hydrochloride salt form provides enhanced aqueous solubility and improved solid-state stability compared to the free base (MW 147.22, CAS not specified for racemate). The salt form's higher molecular weight (183.68) and defined stoichiometry ensure accurate molar calculations for solution preparation . The compound is non-DEA-regulated and non-hazmat, facilitating streamlined procurement and shipping logistics across international research sites . These physicochemical properties contrast with liquid free base amines which may require special handling precautions and have shorter shelf stability.

Salt Form Stability
Data to verify
Crystalline powder, mp 241–242 °C, store at 0–8 °C
May support reproducible solution preparation and handling
Supplier data; review for lab‑specific conditions
Salt selection Compound handling Stability and storage

1,2,3,4-Tetrahydronaphthalen-2-amine HCl: Validated Applications


CNS GPCR SAR: Baseline Control

Utilize the compound as the unsubstituted parent scaffold for SAR studies targeting serotonin 5-HT2 receptors and dopamine D2/D3 receptors. The established Ki values (11.1 µM for 5-HT2; 6.8-15.0 µM for PNMT) provide quantitative benchmarks against which novel derivatives can be evaluated for affinity enhancement. Researchers can systematically introduce substitutions at the 4-, 5-, 6-, or 7-positions, or perform N-alkylation, and directly compare binding data to the parent scaffold to quantify the contribution of each structural modification to receptor engagement [1]. This application is supported by extensive precedent in the aminotetralin literature demonstrating that substitutions can improve affinity by >100-fold [2].

Chiral Resolution & Stereochemical SAR

Procure the racemic hydrochloride to establish in-house diastereomeric resolution protocols using chiral auxiliaries such as (R)-O-acetylmandeloyl chloride or (S)-mandelic acid, as demonstrated in the peer-reviewed literature for aminotetralin scaffolds [1]. The resolved enantiomers can then be evaluated individually for stereospecific biological activity, a critical step in CNS drug discovery where enantiomers frequently exhibit divergent pharmacology. This approach defers the higher cost of purchasing pre-resolved enantiopure forms until stereospecific activity is confirmed [1].

PNMT Inhibition in Catecholamine Biosynthesis

Deploy the compound as a validated weak-to-moderate PNMT inhibitor (Ki = 6.8-15.0 µM) for biochemical studies investigating epinephrine biosynthesis regulation [1]. The compound serves as a reference inhibitor in enzyme kinetics assays, enabling researchers to calibrate assay conditions, validate new PNMT inhibitor candidates, and probe the PNMT active site using the unsubstituted aminotetralin core as a minimal pharmacophore [1]. This application leverages the compound's established inhibitory activity without requiring the potency needed for cellular or in vivo studies.

QC Reference Standard for Aminotetralins

Employ the compound as a reference standard in chromatographic method development (HPLC, LC-MS) for the quantification and purity assessment of aminotetralin derivatives in reaction monitoring and final product QC [1]. The defined purity specification (≥95% by NMR) and stable hydrochloride salt form make it suitable for calibration curve preparation and system suitability testing [1]. This application is essential for synthetic chemistry laboratories producing aminotetralin-based intermediates or final drug substances.

Application
Selection Property
Validation Focus
CNS GPCR SAR studies
Unsubstituted aminotetralin scaffold
Affinity benchmarking against parent Ki
Stereochemical SAR exploration
Racemic hydrochloride for in‑house resolution
Enantiomer‑specific activity confirmation
Catecholamine biosynthesis enzyme studies
PNMT biochemical probe (weak‑to‑moderate)
Enzyme kinetics calibration and target engagement
Analytical method development
Stable hydrochloride salt with defined NMR purity
System suitability and aminotetralin quantification

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